N-Fmoc-1-benzyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-1-benzyl-L-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The benzyl group attached to the tryptophan enhances its hydrophobicity, making it useful in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-1-benzyl-L-tryptophan typically involves the protection of the amino group of 1-benzyl-L-tryptophan with the Fmoc group. This can be achieved by reacting 1-benzyl-L-tryptophan with Fmoc chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using automated peptide synthesizers. These machines allow for precise control over reaction conditions and can handle large quantities of reagents, making the process more efficient and reproducible .
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-1-benzyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: The benzyl group can be reduced to a methyl group under specific conditions.
Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: 1-methyl-L-tryptophan.
Substitution: Free 1-benzyl-L-tryptophan.
Scientific Research Applications
N-Fmoc-1-benzyl-L-tryptophan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Fmoc-1-benzyl-L-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further functionalization . The benzyl group enhances the hydrophobic interactions within the peptide, contributing to its stability and bioactivity .
Comparison with Similar Compounds
N-Fmoc-L-tryptophan: Similar to N-Fmoc-1-benzyl-L-tryptophan but lacks the benzyl group, making it less hydrophobic.
N-Fmoc-1-methyl-L-tryptophan: Contains a methyl group instead of a benzyl group, resulting in different hydrophobicity and reactivity.
Uniqueness: this compound is unique due to the presence of the benzyl group, which enhances its hydrophobicity and makes it particularly useful in the synthesis of peptides that require increased stability and bioactivity .
Biological Activity
N-Fmoc-1-benzyl-L-tryptophan is a modified amino acid that has garnered attention in various fields of biological research, particularly in cancer therapy and peptide synthesis. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a derivative of tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor to neurotransmitters such as serotonin. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group during peptide synthesis, allowing for the construction of complex peptide sequences while maintaining the integrity of the tryptophan residue.
Anticancer Properties
Recent studies have demonstrated that tryptophan derivatives, including this compound, exhibit significant anticancer properties. For instance, peptide dendrimers functionalized with N1-alkyl-tryptophan showed selective cytotoxicity towards glioblastoma (GBM) cells while preserving the viability of normal human astrocytes (NHA) at concentrations as low as 5 µM. These dendrimers retained 85–95% viability in NHA cells while effectively killing GBM cells, indicating a potential therapeutic application in targeting cancer cells without harming normal tissues .
Table 1: Anticancer Activity of Tryptophan Derivatives
Compound | Cell Type | Viability (%) | Concentration (µM) |
---|---|---|---|
N1-butyl-Trp Dendrimers | GBM | Low | 5 |
N1-butyl-Trp Dendrimers | NHA | 85–95 | 5 |
N-Fmoc-1-benzyl-L-Trp | Various Tumors | Variable | TBD |
Immune Modulation
Tryptophan and its derivatives play a crucial role in modulating immune responses. Research indicates that L-tryptophan can enhance T-cell proliferation and restore immune function in various contexts, particularly in cancer immunotherapy. Inhibition of tryptophan-catabolizing enzymes like IDO1 has been shown to restore cytotoxic T-cell activity against tumors . The modulation of immune responses via tryptophan metabolism highlights its significance in developing immunotherapeutic strategies.
The biological activity of this compound can be attributed to several mechanisms:
- Kynurenine Pathway Modulation : Tryptophan is metabolized through the kynurenine pathway, which is implicated in tumorigenesis and immune regulation. Elevated levels of kynurenine have been associated with poor prognosis in cancer patients .
- Antioxidant Properties : Compounds derived from tryptophan exhibit antioxidant activities, which can protect cells from oxidative stress and contribute to their anticancer effects. Studies have shown that certain tryptophan derivatives possess higher reactive oxygen species (ROS) scavenging capabilities compared to their unmodified counterparts .
- Peptide Synthesis Applications : The Fmoc group allows for efficient solid-phase peptide synthesis (SPPS), facilitating the creation of bioactive peptides that can be utilized in drug development and therapeutic applications .
Case Study 1: Tryptophan Metabolism in Liver Tumors
A study investigating the role of tryptophan in MYC-driven liver tumors found that these tumors rely heavily on augmented tryptophan uptake. The research utilized stable isotope labeling to trace tryptophan metabolism and its contribution to tumor growth. Results indicated that liver tumors preferentially utilized tryptophan-derived metabolites for growth, underscoring the importance of this amino acid in cancer biology .
Case Study 2: Pharmacological Models for Cancer Immunotherapy
In another study, pharmacological models were employed to assess the impact of tryptophan metabolism on T-cell function within tumor microenvironments. Inhibitors targeting IDO1 were tested in co-culture systems, demonstrating that modulation of tryptophan metabolism could restore T-cell proliferation and enhance anti-tumor immunity .
Properties
IUPAC Name |
(2S)-3-(1-benzylindol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O4/c36-32(37)30(18-23-20-35(19-22-10-2-1-3-11-22)31-17-9-8-12-24(23)31)34-33(38)39-21-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-17,20,29-30H,18-19,21H2,(H,34,38)(H,36,37)/t30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSOZSPCWKSBMM-PMERELPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.